8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a triazaspirodecane core, substituted with difluorobenzenesulfonyl and methoxyphenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the triazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluorobenzenesulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the methoxyphenyl group: This can be done through substitution reactions, often using methoxyphenyl halides.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, nitrates, or other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: It might interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: The compound could be explored for its therapeutic potential in treating diseases.
Diagnostics: Possible use in diagnostic assays due to its unique chemical properties.
Industry
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Cellular Pathways: Influencing cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
8-(2,4-difluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Similar compounds might include other triazaspirodecane derivatives with different substituents.
Difluorobenzenesulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
8-(2,4-difluorophenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4S/c1-29-15-4-2-3-13(11-15)18-19(26)24-20(23-18)7-9-25(10-8-20)30(27,28)17-6-5-14(21)12-16(17)22/h2-6,11-12H,7-10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGUSSJVOTKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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